Sodium alkylarylpolyether sulfonate

Description

Evolution of Alkylarylpolyether Sulfonate Research

Research into sulfonate-based surfactants has a long history, with early comprehensive analyses of sodium alkyl aryl sulfonate detergents appearing in the mid-20th century. capes.gov.br Initial studies focused on the fundamental synthesis and properties of these compounds, establishing their role as effective cleaning and emulsifying agents. capes.gov.br Over the decades, the research evolved from simple alkyl aryl sulfonates to more complex structures, incorporating polyether chains to enhance specific properties like water solubility, detergency, and tolerance to hard water.

The progression of analytical techniques has been pivotal in deepening the understanding of these surfactants. Methods such as surface tension measurements, fluorescence, dynamic light scattering, and various spectroscopic techniques (FT-IR, NMR, Mass Spectrometry) have enabled detailed characterization of their structure and behavior in solution. researchgate.netnicl.it Quantum-chemical calculations are now employed to model and explain the interactions at a molecular level, highlighting differences between sulfonate and sulfate-based surfactants. researchgate.net More recent research has also focused on developing greener and safer synthesis routes, avoiding hazardous reagents like SO2 and Cl2 that were used in traditional methods like sulfochlorination and sulfoxidation. nicl.it

Scope and Significance in Contemporary Chemical Science

In modern chemical science, sodium alkylarylpolyether sulfonates are recognized for their versatility and high performance. Their significance lies in their role as key enabling ingredients in a wide array of formulations and processes. Research continues to explore their aggregation behavior, micelle formation, and interaction with other chemical species like polymers, which is crucial for optimizing their performance in complex systems. researchgate.net

A key area of contemporary research is the synthesis of these surfactants with well-defined structures to systematically study the relationship between their molecular architecture and functional properties. For instance, studies have investigated how the length of the alkyl chain and the structure of the aryl group influence emulsification stability. ciac.jl.cn The critical micelle concentration (CMC) and the surface tension at the CMC (γcmc) are fundamental parameters that are routinely determined to quantify their efficiency as surfactants. nicl.it These studies are vital for designing next-generation surfactants with tailored properties for specific applications.

Interdisciplinary Relevance of Sodium Alkylarylpolyether Sulfonates Research

The impact of sodium alkylarylpolyether sulfonates extends far beyond traditional chemistry, demonstrating significant interdisciplinary relevance. Their application as surfactants is fundamental to numerous industrial and scientific fields.

Materials Science and Engineering: In polymer science, the interaction between these anionic surfactants and nonionic polymers like polyethylene (B3416737) oxide is a subject of intense study to understand and control the rheological properties of mixed systems. researchgate.net They are also used to modify the surface of materials, for instance, in the synthesis of organic layered double hydroxides to improve their compatibility with bitumen for applications in construction and paving. researchgate.net

Enhanced Oil Recovery (EOR): In the petroleum industry, these surfactants are investigated for their ability to improve oil recovery from reservoirs. Their capacity to lower interfacial tension between oil and water helps to mobilize trapped oil, a critical process in surfactant-based EOR methods. researchgate.net

Agricultural Science: In agriculture, they function as adjuvants in crop protection products. zxchem.com By improving the dispersion and wetting of herbicides, insecticides, and fungicides on plant surfaces, they enhance the efficacy of these active agents. zxchem.com

Textile Industry: The textile industry utilizes sodium alkylarylpolyether sulfonates as wetting and dispersing agents during dyeing and printing processes, ensuring uniform color distribution and improving the quality of the final product. zxchem.com

Biological and Health-Related Research: Certain related compounds, such as sodium alkyl acyloxybenzene sulfonates (OBS), have been studied for their roles as bleach activators that also possess miticidal and virucidal properties. science.gov This has implications for developing laundry products that can effectively disinfect and eliminate allergens like house dust mites at low washing temperatures. science.gov

The broad utility of these compounds underscores the importance of continued research into their fundamental properties and applications across diverse scientific and industrial domains.

Research Findings and Data

Detailed research has provided valuable data on the properties of sulfonate surfactants. For example, studies on sodium secondary alkyl sulfonate, a related compound, have quantified its surfactant properties.

Table 1: Physicochemical Properties of Sodium Secondary Alkyl Sulfonate

| Property | Value |

| Krafft Point | 26 °C |

| Critical Micelle Concentration (CMC) | 2.93 x 10⁻³ mol/L |

| Surface Tension at CMC (γcmc) | 27.06 mN/m |

| Data sourced from a study on a specific sodium secondary alkyl sulfonate synthesized via NaHSO3 addition. nicl.it |

The thermodynamic parameters of micellization for these surfactants indicate that the process is spontaneous, which is a key driver for their self-assembly and function in solution. nicl.it

Compound Names

Chemical Pathways for Alkylarylpolyether Sulfonate Synthesis

The primary synthetic routes to alkylarylpolyether sulfonates are centered on the introduction of a sulfonate (-SO₃⁻) or sulfate (B86663) (-OSO₃⁻) group onto an alkylarylpolyether precursor. The choice of sulfonating agent and reaction conditions dictates the final structure and purity of the product.

The archetypal precursor for this class of compounds is an alkylphenol ethoxylate (APE). This structure consists of a hydrophobic alkyl-substituted phenol (e.g., nonylphenol, octylphenol) and a hydrophilic polyoxyethylene (polyether) chain of varying length. The synthesis can target two primary sites on this precursor: the terminal hydroxyl group of the polyether chain (sulfation) or the aromatic ring (sulfonation). windows.netpcimag.com

The reaction with the terminal hydroxyl group results in an alkylarylpolyether sulfate, while reaction with the aromatic ring yields an alkylarylpolyether sulfonate. A significant challenge in the synthesis is controlling the reaction's selectivity, as strong sulfonating agents can react at both sites simultaneously. windows.netpcimag.com

Common sulfonating and sulfating agents include:

Sulfur Trioxide (SO₃): A powerful and economical agent, typically used in continuous thin-film reactors. Its high reactivity can lead to a mixture of products, including undesirable ring sulfonation and other side reactions when reacting with alkylphenol ethoxylates. windows.netpcimag.com

Sulfamic Acid (H₃NSO₃): A milder agent used in batch processes. It demonstrates a preference for reacting with the terminal hydroxyl group, leading primarily to the formation of an ammonium (B1175870) alkylarylpolyether sulfate. pcimag.comchemicalindustriessecrets.com

Chlorosulfonic Acid (ClSO₃H): Another effective agent. Its selectivity can be significantly enhanced through complexation with agents like pyridine or N,N-dimethylformamide, which favors sulfation of the hydroxyl group over ring sulfonation. google.com

Following the sulfation or sulfonation step, the resulting acidic intermediate is neutralized with a base, typically sodium hydroxide (NaOH), to yield the final sodium salt. windows.netgoogle.com

| Agent | Typical Precursor | Process Type | Key Reaction Site | Outcome & Selectivity Notes |

|---|---|---|---|---|

| Sulfur Trioxide (SO₃) | Alkylphenol Ethoxylate | Continuous (Thin-Film) | Aromatic Ring & Terminal -OH | Highly reactive; can lead to a mix of ring-sulfonated and chain-sulfated products. windows.netpcimag.com |

| Sulfamic Acid | Alkylphenol Ethoxylate | Batch | Terminal -OH | Milder agent, preferentially forms the ammonium sulfate salt; higher cost. pcimag.comchemicalindustriessecrets.com |

| Chlorosulfonic Acid | Alkylphenol Ethoxylate | Batch | Terminal -OH or Aromatic Ring | Selectivity is highly dependent on conditions; complexation can direct reaction to the terminal -OH. google.com |

Optimizing the synthesis of sodium alkylarylpolyether sulfonates requires precise control over reaction parameters to maximize yield and purity. The kinetics of these reactions are influenced by temperature, reactant concentration, and the nature of the solvent or medium.

The reaction of sulfur trioxide with organic precursors is known to be rapid and stoichiometric, necessitating efficient mass and heat transfer, which is often achieved in falling-film reactors. windows.net For instance, a laboratory-scale synthesis may involve feeding the ethoxylate precursor at approximately 60°C to contact a gaseous air/SO₃ stream at around 35°C. google.com The molar ratio of the reactants is a critical parameter; a 1.01:1 molar ratio of SO₃ to ethoxylate is often used in laboratory thin-film units to ensure complete reaction without excessive side-product formation. windows.netpcimag.com

Aromatic sulfonation is mechanistically an electrophilic aromatic substitution. The reaction is notably reversible, with the forward reaction favored in concentrated acidic conditions and the reverse reaction (desulfonation) occurring in hot, dilute aqueous acid. wikipedia.orglibretexts.org This reversibility is a key kinetic and thermodynamic consideration in process design. The kinetics in complex media can be governed by diffusion rates, with some studies on related systems showing a transition from pseudo-first-order to pseudo-second-order kinetics as the reaction progresses. researchgate.net

| Parameter | Condition/Value | Effect on Reaction |

|---|---|---|

| Temperature | 35°C - 70°C | Influences reaction rate and can affect side-product formation. Higher temperatures can promote desulfonation. google.comwikipedia.orgmdpi.com |

| Reactant Molar Ratio (SO₃:Ethoxylate) | 1.01:1 to 2:1 | Controls the extent of reaction and the degree of sulfonation. Ratios above 1:1 can lead to di-sulfonation. pcimag.comgoogle.com |

| Reaction Time | Minutes to Hours | Dependent on agent and process type; continuous processes have short residence times, while batch reactions can take several hours. windows.netmdpi.com |

| Acid Concentration | Concentrated | High acid concentration favors the forward sulfonation reaction. wikipedia.orglibretexts.org |

While many sulfonation reactions proceed without a catalyst, particularly with highly reactive agents like SO₃, catalysts can be employed to enhance reaction rates or control selectivity. Historically, agents like mercurous sulfate have been used in aromatic sulfonation. wikipedia.org More advanced research has explored the use of ionic liquids as reaction media, which can serve as both a solvent and a catalyst, potentially leading to cleaner reactions with fewer by-products. google.com

In the context of alkylarylpolyether sulfonate synthesis, the more significant challenge is often not catalysis but the inhibition of undesired side reactions, specifically the sulfonation of the aromatic ring when sulfation of the polyether chain is the goal. This is achieved by modifying the reactivity of the sulfonating agent. A patented approach involves the use of complexing agents, such as pyridine or N,N-dimethylformamide, with chlorosulfonic acid. google.com The formation of a complex moderates the reactivity of the sulfating agent and sterically hinders its approach to the aromatic ring, thereby directing the reaction to the more accessible terminal hydroxyl group of the polyether chain. This method has been shown to increase the sulfation rate to over 95% while producing no detectable ring-sulfonated by-products. google.com

Advanced Synthetic Strategies and Novel Derivatives

The versatility of the alkylarylpolyether sulfonate structure allows for extensive modification. Researchers can systematically vary the length of the alkyl group, the degree of ethoxylation (the 'n' value in the polyether chain), and the number and location of sulfonate groups to study structure-property relationships.

Notable synthetic strategies for creating novel derivatives include:

Controlled Di-sulfonation: By manipulating reaction stoichiometry, such as using a 2:1 molar ratio of SO₃ to an alkylphenol ethoxylate, it is possible to synthesize an "alkylphenol polyethoxy sulfate-sulfonate," a molecule functionalized at both the aromatic ring and the terminus of the polyether chain. google.com

Selective Desulfation: The reversibility of the sulfation/sulfonation reaction can be exploited. An intermediate that is sulfonated on both the ring and the chain can be subjected to controlled hydrolysis (desulfation) to selectively remove the sulfate group from the polyether chain, yielding a pure ethoxylated alkylphenol sulfonate (ring-sulfonated only). google.com

Alternative Functionalization Routes: Novel anionic-nonionic surfactants have been synthesized by modifying the terminal hydroxyl group of a nonylphenol ethoxylate with different functional groups prior to or in place of sulfonation. For example, reaction with itaconic acid followed by treatment with sodium sulfite (B76179) produces sodium nonylphenol ethoxylate sulfoitaconate esters. researchgate.net Similarly, reaction with maleic or succinic anhydrides yields carboxylate-terminated derivatives. mdpi.com These approaches create unique molecular structures for investigating varied surfactant properties.

| Derivative Type | Synthetic Modification | Primary Research Focus |

|---|---|---|

| Alkylphenol Polyethoxy Sulfate-Sulfonate | Stoichiometric control (e.g., 2:1 SO₃ ratio) to achieve di-sulfonation. google.com | Study of multi-charged surfactants, interfacial properties, and chelating ability. |

| Ethoxylated Alkylphenol Sulfonate | Synthesis of a di-sulfonated intermediate followed by selective desulfation of the ether chain. google.com | Isolating the effects of aromatic sulfonation versus aliphatic sulfation on surfactant performance. |

| Sodium Nonylphenol Ethoxylate Sulfoitaconate Ester | Esterification with itaconic acid followed by sulfonation with sodium sulfite. researchgate.net | Development of novel surfactant structures with potentially different biodegradability and performance profiles. |

| Carboxylate-Modified Nonylphenol Ethoxylate | Reaction with maleic or succinic anhydride and subsequent neutralization. mdpi.com | Investigation of pH-responsive surfactants and their behavior in high-salinity conditions. |

The translation of these synthetic methodologies from bench-scale discovery to larger-scale production for extensive research requires scalable and reproducible processes.

For laboratory-scale research, batch synthesis is common. Reactions using sulfamic acid or complexed chlorosulfonic acid can be readily performed in standard jacketed glass reactors equipped with mechanical stirrers, temperature probes, and addition funnels. pcimag.comgoogle.com A typical procedure might involve dissolving the alkylphenol ethoxylate in a suitable vessel, controlling the temperature, and slowly adding the sulfonating agent before neutralization. google.com Purification of solid products at this scale can be achieved by recrystallization from solvents like hot ethanol to remove inorganic salt by-products. sci-hub.se

For producing larger quantities for research, continuous processes are more efficient. A laboratory-scale thin-film reactor mimics the process used for larger-scale production, allowing for a continuous and controlled reaction between a film of the liquid ethoxylate and a stream of gaseous SO₃. windows.netpcimag.com This setup provides excellent control over the rapid and exothermic reaction, ensuring consistent product quality. The resulting acid is then continuously neutralized in a separate vessel to yield the final salt solution for research use. windows.net

Properties

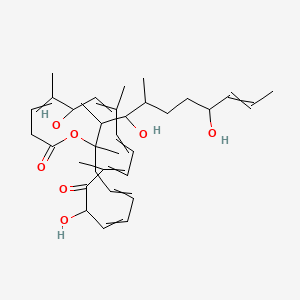

Molecular Formula |

C34H50O7 |

|---|---|

Molecular Weight |

570.8 g/mol |

IUPAC Name |

20-(3,7-dihydroxy-4-methyldec-8-en-2-yl)-6,14-dihydroxy-5,8,12,20-tetramethyl-1-oxacycloicosa-4,7,9,11,15,17-hexaene-2,13-dione |

InChI |

InChI=1S/C34H50O7/c1-8-13-28(35)19-17-26(5)32(39)27(6)34(7)21-11-9-10-16-29(36)33(40)25(4)15-12-14-23(2)22-30(37)24(3)18-20-31(38)41-34/h8-16,18,22,26-30,32,35-37,39H,17,19-21H2,1-7H3 |

InChI Key |

OPRCIIKRRQYBDU-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(CCC(C)C(C(C)C1(CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O1)C)O)C)C)O)C)O)O |

Origin of Product |

United States |

Colloidal and Interfacial Phenomena

Surface Activity and Wetting Properties

Sodium alkylarylpolyether sulfonates are highly effective at reducing the surface tension of aqueous solutions. mdpi.com This surface activity is a direct consequence of the amphiphilic nature of the surfactant molecules, which preferentially adsorb at interfaces, such as the air-water or oil-water interface. This adsorption disrupts the cohesive energy at the surface, leading to a decrease in surface tension. The ability to modify surface and interfacial properties is central to the applications of these surfactants in detergency, emulsification, and wetting. zxchem.com

Quantitative Analysis of Surface Tension Reduction

The effectiveness of a surfactant is often quantified by its ability to lower surface tension. For instance, a 0.1 wt% solution of a concentrated form of sodium alkylarylpolyether sulfonate exhibits a surface tension of 32 mN/m. zxchem.com The reduction in surface tension continues as the surfactant concentration increases until the critical micelle concentration (CMC) is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. mdpi.comwikipedia.org The efficiency of surface tension reduction is influenced by factors such as the length of the hydrophobic alkyl chain and the structure of the aryl group. mdpi.com

Below is a table showcasing the surface tension of this compound solutions at different concentrations.

| Concentration (wt%) | Surface Tension (mN/m) |

| 0.00005 | >32 |

| 0.0005 | >32 |

| 0.005 | >32 |

| 0.1 | 32 zxchem.com |

This table is for illustrative purposes; specific values can vary based on the exact molecular structure and purity of the compound.

Interfacial Dynamics at Liquid-Gas and Liquid-Solid Interfaces

The dynamic behavior of this compound at interfaces is crucial for many of its applications. At the liquid-gas interface, the adsorption of surfactant molecules is a dynamic process that influences properties like foam stability and the rheology of the interface. The presence of electrolytes, such as sodium chloride, can affect these dynamics by altering the electrostatic interactions between the charged head groups of the surfactant molecules. uq.edu.au This can lead to changes in the viscoelastic moduli of the interfacial layer. uq.edu.au

At the liquid-solid interface, the adsorption of this compound can alter the wettability of the solid surface. mdpi.com This is particularly important in applications like detergency, where the surfactant helps to remove oily soils from fabrics, and in enhanced oil recovery, where it can modify the wettability of reservoir rocks to improve oil displacement. mdpi.com The contact angle of a liquid on a solid surface is a measure of its wettability; a lower contact angle indicates better wetting. mdpi.com For example, a 0.1 wt% solution of a this compound can exhibit a contact angle of 54.5°. zxchem.com The dynamics at the liquid-solid interface involve the adsorption of surfactant monomers onto the surface, which can lead to the formation of surface aggregates and significantly alter the interfacial properties. youtube.com

Micellization and Self-Assembly Behavior

Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) in a solution begin to aggregate into organized structures called micelles. wikipedia.org This self-assembly is a spontaneous process driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules cluster together to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment. mdpi.com The formation of micelles is a key characteristic of surfactants and is responsible for their ability to solubilize non-polar substances in water.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The CMC is a critical parameter that defines the concentration at which the surfactant's properties change abruptly. wikipedia.org It can be determined by monitoring changes in various physical properties of the surfactant solution as a function of concentration, such as surface tension, conductivity, and viscosity. wikipedia.orgnih.gov Below the CMC, the surface tension decreases significantly with increasing surfactant concentration. wikipedia.org Above the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant forms micelles. wikipedia.org

Several factors can influence the CMC of a surfactant, including the structure of the hydrophobic and hydrophilic groups, the presence of electrolytes, and temperature. pharmacy180.comaatbio.com An increase in the length of the hydrophobic alkyl chain generally leads to a lower CMC, as the increased hydrophobicity favors the formation of micelles at lower concentrations. pharmacy180.com

Impact of Ionic Strength and Cationic Species on CMC

The addition of electrolytes, such as salts, to a solution of an ionic surfactant like this compound has a significant impact on its CMC. pharmacy180.com Increasing the ionic strength of the solution generally leads to a decrease in the CMC. aatbio.comresearchgate.net This is because the added ions can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles, making it easier for them to aggregate. uq.edu.au

The type of cation present in the solution can also influence the CMC. For anionic surfactants, the effectiveness of a cation in reducing the CMC often follows the Hofmeister series. researchgate.net Divalent cations like Ca²⁺ are generally more effective at reducing the CMC than monovalent cations like Na⁺ due to their stronger ability to neutralize the charge of the anionic head groups. nih.govprinceton.edu The presence of certain cations can even lead to the precipitation of the surfactant at higher concentrations. nih.gov Studies on similar anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) have shown that the addition of salts like NaCl and CaCl₂ lowers the CMC. mdpi.comorientjchem.org

The table below illustrates the effect of different salts on the CMC of a similar anionic surfactant, sodium dodecylbenzene sulfonate (SDBS).

| Salt Added (Concentration) | Effect on CMC of SDBS |

| 0.7% NaCl | Reduces CMC mdpi.com |

| 0.5% CaCl₂ | Reduces CMC mdpi.com |

| 0.5% Na₂SO₄ | Reduces CMC mdpi.com |

This table demonstrates the general trend of CMC reduction with added salt for a related anionic surfactant.

Temperature Effects on Micellization Thermodynamics

Temperature has a complex effect on the micellization of ionic surfactants. For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, initially decreasing to a minimum value and then increasing. scialert.netscialert.net The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°m), which is composed of enthalpic (ΔH°m) and entropic (ΔS°m) contributions.

Solubilization Mechanisms within Micellar Systems

A key function of micellar systems is their ability to solubilize substances that are normally insoluble in the bulk solvent, a process critical to detergency and other applications. The solubilization by this compound micelles involves the incorporation of the insoluble molecules (solubilizates) into the micellar structure.

The mechanism of solubilization can be complex and depends on the nature of both the surfactant and the solubilizate. For lipid bilayers, for example, the process can occur through several proposed pathways. One mechanism suggests that detergent monomers first penetrate the outer layer of the bilayer. nih.gov If the detergent molecules can rapidly flip to the inner layer, the bilayer becomes saturated, leading to permeabilization and eventual transition into mixed micelles. nih.gov

Another proposed mechanism involves the binding of pre-formed micelles to the bilayer, followed by the "extraction" of membrane components directly into the detergent micelles. nih.gov Alternatively, it has been suggested that micelles can "pinch off" from the saturated bilayer. nih.gov The specific pathway is influenced by factors such as the rate of detergent monomer flip-flop between bilayer leaflets. nih.gov

Adsorption at Solid-Liquid Interfaces

The interaction of this compound with solid surfaces is fundamental to its role in processes like mineral flotation, enhanced oil recovery, and cleaning. This adsorption is governed by a combination of forces at the solid-liquid interface.

Mechanisms of Adsorption on Diverse Substrates

The adsorption of anionic surfactants like this compound onto solid surfaces is a complex phenomenon influenced by the properties of the surfactant, the substrate, and the surrounding aqueous medium (e.g., pH, ionic strength). columbia.edu

On charged surfaces, electrostatic forces play a primary role in the initial stages of adsorption. For a negatively charged sulfonate surfactant and a positively charged substrate (e.g., alumina (B75360) below its point of zero charge), there is an electrostatic attraction that drives the adsorption of surfactant monomers. columbia.edu These adsorbed surfactant ions act as counterions within the electrical double layer at the solid-liquid interface. columbia.edu

As more surfactant molecules adsorb, the surface charge is neutralized and can eventually be reversed. At a certain critical concentration, a marked increase in adsorption is often observed. columbia.edu This is attributed to the association of the hydrophobic alkylaryl tails of the adsorbed surfactant ions, leading to the formation of two-dimensional aggregates known as hemimicelles at the interface. columbia.edu This aggregation is driven by van der Waals forces between the hydrocarbon chains.

The presence of an electrical double layer also introduces repulsive forces. Once the surface becomes negatively charged due to surfactant adsorption, further adsorption of anionic sulfonate ions is hindered by electrostatic repulsion. The balance between the attractive hydrophobic interactions and the repulsive electrostatic interactions between the head groups governs the final structure of the adsorbed layer. researchgate.netnih.gov The addition of electrolytes (salts) to the solution can screen these electrostatic repulsions, leading to a more compact adsorbed layer and enhanced adsorption. bohrium.com

Hydrophobic Interactions and Lateral Association

The primary driving force for the adsorption of this compound from an aqueous solution onto an interface is the hydrophobic effect. The hydrocarbon portion (alkylaryl group) of the surfactant molecule disrupts the hydrogen-bonding network of water molecules in the bulk solution, which is an energetically unfavorable state. By migrating to an interface, the hydrophobic tail can orient itself away from the water, minimizing this disruption and thus lowering the system's free energy.

Once adsorbed at an interface, the surfactant molecules are not static. Lateral associative interactions between the hydrophobic tails of adjacent molecules become significant. These van der Waals forces encourage the molecules to pack together, forming a more condensed and stable monolayer. This lateral association is a key factor in the formation of surface aggregates, such as hemimicelles, on solid surfaces, a process that significantly increases the adsorption density. The structure of these aggregates is a balance between the attractive hydrophobic interactions of the tails and the repulsive electrostatic forces between the negatively charged sulfonate headgroups.

Influence of Surfactant Structure on Adsorption Behavior

The specific molecular architecture of a this compound molecule plays a critical role in defining its adsorption characteristics. Modifications to the alkyl chain, the aryl group, and the polyether chain can all be used to tailor the surfactant's performance for specific applications.

The length and branching of the alkyl chain attached to the aryl group have a profound impact on the hydrophobicity of the surfactant and, consequently, its adsorption behavior.

Alkyl Chain Length: An increase in the length of the alkyl chain generally leads to greater hydrophobicity. This enhanced hydrophobicity results in a stronger driving force for the surfactant to leave the aqueous phase and adsorb at an interface. Longer alkyl chains typically lead to a lower critical micelle concentration (CMC) and a greater adsorption efficiency. Studies on similar anionic surfactants have shown that the adsorption density increases with the number of carbon atoms in the alkyl chain. nih.govnih.gov

Branching: The presence of branching in the alkyl chain can alter the packing efficiency of the surfactant molecules at an interface. A linear alkyl chain allows for closer packing and stronger lateral interactions compared to a branched chain of the same carbon number. However, branching can affect the surfactant's solubility and its interaction with complex surfaces. For some applications, branched alkylaryl sulfonates may be preferred for their specific interfacial properties. columbia.edu

| Surfactant Type (Illustrative) | Alkyl Chain Length | Adsorption Density (mg/g) | Reference |

|---|---|---|---|

| Sodium Dodecylbenzene Sulfonate | C12 | 1.8 | columbia.edu |

| Sodium Decylbenzene Sulfonate | C10 | 1.5 | columbia.edu |

| Sodium Octylbenzene Sulfonate | C8 | 1.2 | columbia.edu |

This table illustrates the general trend of increasing adsorption density with longer alkyl chain length for alkylbenzene sulfonate surfactants on an alumina substrate. While specific data for this compound is not provided, this demonstrates a fundamental principle of surfactant adsorption. The data is sourced from studies on analogous compounds. columbia.edu

The polyether (ethoxyl) and aryl components of the molecule also offer avenues for modifying the surfactant's properties.

Aryl Group: The phenyl group in the alkylaryl structure contributes to the hydrophobicity and can be considered equivalent to approximately 3.5 methylene (B1212753) units in an alkyl chain. columbia.edu The position of the alkyl chain attachment on the benzene (B151609) ring and the potential for multiple alkyl substitutions (as in xylene sulfonates) can also influence the surfactant's geometry and its adsorption characteristics. columbia.edu

| Surfactant Type (Illustrative) | Number of Ethoxy Groups | Area per Molecule (Ų/molecule) | Reference |

|---|---|---|---|

| Lignin Polyether Sulfonate | Low | 80 | mdpi.com |

| Lignin Polyether Sulfonate | High | 120 | mdpi.com |

This table provides an illustrative example of how increasing the number of ethoxy groups in a polyether sulfonate surfactant can lead to a larger area occupied by each molecule at the air/water interface. This suggests a less compact monolayer. This data is from a study on lignin-based polyether sulfonates and serves to demonstrate the principle. mdpi.com

Quantitative Adsorption Isotherms and Models (e.g., Langmuir Isotherm)

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed onto a solid surface at a constant temperature is described by an adsorption isotherm. Several models can be used to describe the adsorption behavior of surfactants, with the Langmuir model being one of the most common for monolayer adsorption. semanticscholar.org

The Langmuir isotherm assumes that adsorption occurs at specific, homogeneous sites on the surface and that once a site is occupied, no further adsorption can take place at that site. semanticscholar.org The model is represented by the equation:

Γ = (Γmax * KL * C) / (1 + KL * C)

Where:

Γ is the amount of surfactant adsorbed per unit mass of the adsorbent.

Γmax is the maximum adsorption capacity (monolayer coverage).

KL is the Langmuir constant, which is related to the energy of adsorption.

C is the equilibrium concentration of the surfactant in the solution.

While the adsorption of surfactants is often more complex than the ideal conditions assumed by the Langmuir model, it can provide a good fit for experimental data in certain concentration ranges and for specific surfactant-solid systems. rice.edu For many anionic surfactants on mineral surfaces, the adsorption isotherm can be more complex, sometimes showing an S-shape, which indicates cooperative adsorption processes like hemimicelle formation. columbia.edusemanticscholar.org Other models, such as the Freundlich or Sips isotherms, may be employed to better describe adsorption on heterogeneous surfaces or multilayer formation. mdpi.com

Competitive Adsorption Phenomena

In many practical applications, this compound is used in formulations containing other surface-active components, such as polymers or other surfactants. In these mixed systems, competitive adsorption for the available interfacial sites occurs.

The outcome of this competition depends on the relative affinities of the different species for the interface and their concentrations in the bulk solution. For instance, in enhanced oil recovery, polymers are often added for viscosity control. These polymers can compete with the surfactant for adsorption onto the reservoir rock. wur.nl If the polymer adsorbs preferentially, it can act as a sacrificial agent, reducing the loss of the more expensive surfactant to the rock surface and allowing it to be more effective at the oil-water interface. uky.edu

Similarly, when mixed with other surfactants, the composition of the adsorbed layer at the interface may differ from the composition in the bulk solution. The surfactant with the greater reduction in surface free energy for a given concentration will tend to dominate the interface. The interactions between the different surfactant molecules (e.g., electrostatic repulsion or attraction) also play a crucial role in the final composition and structure of the adsorbed layer. acs.org

Environmental Fate and Biogeochemical Cycling

Biodegradation Pathways and Kinetics

Biodegradation is a primary mechanism for the removal of surfactants from the environment. The structure of an alkylarylpolyether sulfonate, comprising an alkyl chain, an aromatic (aryl) ring, a polyether chain, and a sulfonate group, suggests that its biodegradation will involve multiple enzymatic steps.

Under aerobic conditions, surfactants like LAS undergo rapid and extensive biodegradation. The process is typically initiated by the enzymatic attack on the alkyl chain. For LAS, the primary degradation pathway involves ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation, which sequentially shortens the chain. This process leads to the formation of sulfophenyl carboxylates (SPCs), which are then further degraded through the cleavage of the benzene (B151609) ring. The complete mineralization results in the formation of carbon dioxide, water, and sulfate (B86663). Given the structural similarities, a comparable pathway can be anticipated for sodium alkylarylpolyether sulfonate.

Studies on LAS have demonstrated high removal efficiencies in wastewater treatment plants, often exceeding 90%. researchgate.net The half-lives for the ultimate biodegradation (mineralization) of the benzene ring of LAS in sludge-amended soils have been reported to be in the range of 18 to 26 days. nih.gov For other anionic surfactants like alcohol sulfates (AS), primary alkane sulfonates (PAS), and alpha-olefin sulfonates (AOS), rapid biodegradation is also observed, with low concentrations typically found in wastewater treatment plant effluents (often below 10 μg/L). nih.gov

Table 1: Aerobic Biodegradation Rates of Related Anionic Surfactants

| Surfactant Type | Environment | Degradation Rate/Half-life | Reference |

|---|---|---|---|

| Linear Alkylbenzene Sulfonate (LAS) | Sludge-amended agricultural soil | Half-life: 18-26 days (mineralization of benzene ring) | nih.gov |

| Linear Alkylbenzene Sulfonate (LAS) | Wastewater treatment plants | >90% removal | researchgate.net |

| Alcohol Sulfates (AS) | Wastewater treatment plants | Effluent concentrations typically <10 µg/L | nih.gov |

| Sodium Lauryl Ether Sulphate (SLES) | Soil | Half-life: 9-25 days | mdpi.com |

The anaerobic biodegradation of sulfonated surfactants is generally much slower and less complete than aerobic degradation. nih.gov For LAS, it is widely considered to be resistant to biodegradation under strictly anaerobic conditions, as the initial enzymatic attack often requires molecular oxygen. nih.govcler.com Consequently, in anaerobic environments such as sewage sludge digesters, LAS concentrations can increase on a dry matter basis due to the degradation of other organic matter. nih.gov

However, some studies have shown that under anoxic (oxygen-limited) conditions, such as in some sediment layers, partial degradation of LAS can occur. cler.com For instance, in anoxic marine sediments, LAS has been observed to degrade to sulfophenyl carboxylates (SPCs) over extended periods, with a reported half-life of approximately 90 days for 79% degradation over 165 days. cler.com This suggests that while complete mineralization is unlikely in the absence of oxygen, some initial breakdown can occur. Given the structural similarities, this compound may also exhibit limited degradation under anaerobic conditions, potentially leading to its accumulation in anoxic environmental compartments.

A diverse range of microorganisms is capable of degrading anionic surfactants. For LAS, bacterial genera such as Pseudomonas, Klebsiella, and Enterobacter have been identified as key players in its biodegradation. hibiscuspublisher.comresearchgate.net Some studies have shown that bacterial consortia are often more effective in achieving complete mineralization than single strains. hibiscuspublisher.com For example, one strain might perform the initial oxidation of the alkyl chain, while another breaks down the resulting aromatic intermediates. nih.gov

The degradation of the sulfonated aromatic moiety is a critical step. Some bacteria can utilize the sulfonate group as a source of sulfur for their growth. hibiscuspublisher.com The microbial communities in environments chronically exposed to surfactants, such as wastewater treatment plants and contaminated soils, often show an enrichment of surfactant-degrading species. The introduction of a branched alkyl chain, in contrast to a linear one, significantly hinders microbial attack, leading to greater persistence in the environment. mpob.gov.my

Table 2: Microbial Genera Involved in the Biodegradation of Related Surfactants

| Surfactant Type | Microbial Genera | Reference |

|---|---|---|

| Linear Alkylbenzene Sulfonate (LAS) | Pseudomonas, Klebsiella, Enterobacter | hibiscuspublisher.comresearchgate.net |

| Branched Alkylbenzene Sulfonate (BAS) | Limited degradation by various bacteria | mpob.gov.my |

| Naphthalene Sulfonates | Pseudomonas | nih.govnih.gov |

The rate and extent of biodegradation are significantly influenced by environmental factors.

Temperature: For LAS, the optimal temperature for biodegradation appears to be in the mesophilic range, around 30-40°C. researchgate.netnih.gov Lower temperatures can slow down the degradation process, requiring longer acclimation periods for microbial communities. researchgate.net At thermophilic temperatures, the microbial metabolism of LAS has been reported to be inhibited. nih.gov

pH: The optimal pH for the degradation of LAS by Pseudomonas species is around neutral (pH 7.0-7.5). researchgate.net However, some surfactant-degrading bacteria can tolerate a broader pH range. The pH can affect the activity of the enzymes responsible for degradation.

Nutrient Availability: The presence of other nutrients can influence surfactant biodegradation. In some cases, the presence of an easily metabolizable carbon source (co-metabolism) can enhance the degradation of the surfactant. researchgate.net For instance, the degradation of LAS by Klebsiella sp. and Enterobacter sp. was found to be effective in the presence of glucose. researchgate.net The availability of essential nutrients like nitrogen and phosphorus is also crucial for microbial growth and enzymatic activity. nih.gov

Distribution and Transport in Environmental Compartments

The distribution and transport of this compound in the environment are largely dictated by its sorption and desorption behavior in soil and sediment.

As an anionic surfactant, this compound is expected to interact with soil and sediment components. The sorption of anionic surfactants is influenced by the properties of both the surfactant and the sorbent material.

Studies on similar anionic surfactants have shown that sorption is generally stronger in soils and sediments with higher organic carbon content and in the presence of certain minerals. For instance, the sorption of perfluorooctane (B1214571) sulfonate (PFOS), another anionic surfactant, increases with the total organic carbon content of the sediment. hibiscuspublisher.comnih.gov The presence of cations, such as Ca²⁺, can enhance the sorption of anionic surfactants by acting as a bridge between the negatively charged surfactant and negatively charged soil particles. nih.gov

The pH of the system also plays a role. Lower pH values can promote the sorption of some anionic surfactants. The sorption process can affect the bioavailability of the surfactant for microbial degradation. Strong sorption can reduce the concentration of the surfactant in the aqueous phase, potentially limiting its transport but also its accessibility to microorganisms.

Table 3: Factors Influencing Sorption of Anionic Surfactants

| Factor | Influence on Sorption | Reference |

|---|---|---|

| Soil/Sediment Organic Carbon | Higher organic carbon content generally increases sorption. | hibiscuspublisher.comnih.gov |

| Cation Presence (e.g., Ca²⁺) | Can enhance sorption through cation bridging. | nih.gov |

| pH | Lower pH can increase sorption for some anionic surfactants. | |

| Salinity | Increased salinity can enhance sorption (salting-out effect). | nih.gov |

Mobility and Leaching Potential in Aquatic and Terrestrial Environments

The mobility and leaching potential of anionic surfactants in soil and aquatic systems are critical determinants of their environmental distribution and potential impact. These processes are governed by the surfactant's molecular structure and the characteristics of the surrounding environment.

Research on various anionic surfactants has shown that their mobility is influenced by factors such as the length of the linear alkyl chain, the type of hydrophilic head group (sulfonate vs. sulfate), and the number of oxyethylene groups. researchgate.net For instance, increasing the length of the linear hydrocarbon chain tends to decrease the mobility of alkyl sulfate surfactants. researchgate.net Conversely, the presence of an oxyethylene group significantly enhances the transport of alkyl ether sulfates compared to alkyl sulfates. researchgate.net It has also been observed that sulfates are generally more mobile than sulfonates. researchgate.net

Soil properties play a crucial role in the mobility of these compounds. Surfactant mobility is typically greater in sandy soils compared to loamy soils. researchgate.net The presence of certain cations also has an effect; for example, LAS is more mobile in sodium-dominated soil than in calcium-dominated soil. researchgate.net The organic matter content of the soil also affects mobility, with the absence of organic matter leading to increased LAS mobility. researchgate.net At high concentrations, surfactants can increase the mobility of dissolved pollutants in the aqueous phase, potentially facilitating their removal or uptake by plants and degradation by microbes. scielo.org.za

The calculated half-lives for LAS in soil, ranging from 7 to 22 days, suggest that microbial degradation is a primary mechanism for its removal, rather than leaching. researchgate.net

Table 1: Factors Influencing Anionic Surfactant Mobility in Soil

| Factor | Influence on Mobility | Research Finding |

| Surfactant Structure | ||

| Linear Hydrocarbon Chain Length | Longer chains decrease mobility. researchgate.net | Observed with alkyl sulfate surfactants. researchgate.net |

| Oxyethylene Group | Presence increases mobility. researchgate.net | Alkyl ether sulfates are more mobile than alkyl sulfates. researchgate.net |

| Hydrophilic Head Group | Sulfates are more mobile than sulfonates. researchgate.net | Comparative studies of different anionic surfactants. researchgate.net |

| Soil Properties | ||

| Soil Texture | Higher mobility in sandy soils. researchgate.net | Comparison between sandy and loamy soils. researchgate.net |

| Dominant Cation | More mobile in Na⁺ dominated soil. researchgate.net | Comparison between Na⁺ and Ca²⁺ dominated soils for LAS. researchgate.net |

| Organic Matter | Absence increases mobility. researchgate.net | Studies on LAS mobility with and without soil organic matter. researchgate.net |

Presence in Wastewater Treatment Systems and Sludge

Anionic surfactants are common constituents of domestic and industrial wastewater. Their fate in wastewater treatment plants (WWTPs) is a critical aspect of their environmental cycle. High concentrations of anionic surfactants like LAS can be found in sewage sludge processed in WWTPs. researchgate.net

Wastewater treatment processes, particularly those involving activated sludge, are generally effective at removing anionic surfactants. researchgate.net Monitoring studies of U.S. sewage treatment plants have demonstrated high removal rates for LAS, with 99.3% in activated sludge systems, 98.0% in oxidation ditches, and 98.5% in lagoon systems. cleaninginstitute.org While LAS biodegrades rapidly under aerobic conditions, its degradation is slower in anaerobic digesters. cleaninginstitute.org

Consequently, concentrations of LAS in anaerobically digested sludge have been reported to range from 0.1% to 3%. cleaninginstitute.org A study of a German wastewater treatment plant reported elimination rates for several anionic surfactants to be between 99.7% for LAS and 99.99% for alcohol ether sulfate (AES). osti.gov The method of removing alkyl aryl sulfonates from laundry wastewater can involve precipitation with a quaternary ammonium (B1175870) compound and flocculation with a calcium salt. google.com

The presence of these surfactants in wastewater is a concern due to their potential to cause foaming in treatment plants and receiving water bodies, and to affect the taste and odor of drinking water. google.com

Environmental Impact on Ecosystems

The introduction of anionic surfactants into ecosystems can have various effects on biological components, from microorganisms to plants, and can interact with other environmental contaminants.

Effects on Microbial Activity and Population

Anionic surfactants like LAS have the potential to harm soil microbiota by denaturing proteins and depolarizing cell membranes. researchgate.net However, drastic effects are not always observed, particularly when introduced via sewage sludge, due to rapid aerobic degradation and lower bioavailability. researchgate.net

The effects of LAS on soil microbiology can be inhibitory, but recovery is often possible. nih.gov Short-term inhibitory effects of LAS on microbial parameters were found to be reduced in the presence of sewage sludge and with prolonged incubation periods. nih.gov For example, the EC10 (the concentration causing a 10% effect) for aqueous LAS on various microbial parameters ranged from 3 to 39 mg/kg in the short term, while in sludge-amended soil, the EC10 ranged from less than 8 to 102 mg/kg. nih.gov

Some studies have shown that certain levels of LAS have little to no significant influence on the functional diversity of bacteria in sandy soil. nih.gov However, high concentrations of LAS (e.g., 174 mg/kg dry weight) can lead to an increase in the number of bacteria in soil extracts. nih.gov Research on SLES has indicated that it can have detrimental effects on bacterial numbers and viability in the short term, though it is biodegradable. frontiersin.org

Table 2: Effects of LAS on Soil Microbial Parameters

| Microbial Parameter | Effect of Aqueous LAS (EC10, mg/kg) | Effect of LAS in Sludge (EC10, mg/kg) | Incubation Period |

| Microbial Biomass C & various enzyme activities | 3 - 39 | <8 - 102 | ~1-2 weeks nih.gov |

| Arylsulfatase activity | 222 | >488 | 4 weeks nih.gov |

Interactions with Environmental Pollutants and Bioaccumulation of Metals

Surfactants can influence the behavior of other pollutants in the environment. At high concentrations, they can increase the mobility of dissolved pollutants in the aqueous phase, which may enhance their uptake by plants. scielo.org.za

However, studies on the interaction between LAS (in the form of sodium dodecyl sulfate, SDS) and metal bioaccumulation have shown varied results. One study found that the presence of SDS at environmentally relevant concentrations (3.4 mg-L⁻¹) did not significantly affect the uptake and accumulation of Strontium (Sr), Manganese (Mn), and Aluminum (Al) in cabbage (Brassica oleracea). scielo.org.za In fact, the presence of SDS appeared to reduce the accumulation of Al in some cases. scielo.org.za This suggests that at these concentrations, the surfactant did not enhance the bioavailability of these metals to the plants. scielo.org.za

It is known that plants from the Brassicaceae family can be hyperaccumulators of certain metals. scielo.org.za The interaction between surfactants and metal uptake is complex and depends on the specific surfactant, its concentration, the metal , and the plant species. scielo.org.za

Advanced Applications and Functionalization in Research

Polymer Science and Emulsion Polymerization

Emulsion polymerization is a critical industrial process for producing synthetic latexes, which are stable dispersions of polymer particles in an aqueous medium. The stability and properties of these latexes are heavily dependent on the surfactants used during polymerization. Sodium alkylarylpolyether sulfonate has been extensively studied for its role in this process.

Role as Emulsifiers and Stabilizers in Polymer Dispersions

This compound is a highly effective emulsifier and stabilizer in emulsion polymerization. Its primary function is to facilitate the emulsification of monomers in water and to stabilize the resulting polymer particles, preventing their agglomeration. pcc.eu The surfactant molecules adsorb onto the surface of the polymer particles, creating an electrostatic barrier that repels other particles. pcc.eu This stabilization is crucial for maintaining the colloidal stability of the latex during polymerization, transport, and storage. pcc.eu

The unique structure of this compound, with both electrostatic and steric stabilization mechanisms, contributes to the formation of stable polymer emulsions across a broad pH range. google.com It is compatible with a wide array of polymer systems, including all-acrylic, styrene-acrylic, vinyl-acrylic, and ethylene-vinyl acetate (B1210297) (EVA) lattices. pcc.eugoogle.com It can be used as the sole emulsifier or in conjunction with nonionic surfactants to enhance mechanical and freeze-thaw stability and to control particle size. pcc.eu

Impact on Polymerization Kinetics and Product Morphology

The presence and concentration of this compound can significantly influence the kinetics of emulsion polymerization and the morphology of the final polymer product. The surfactant concentration affects the number and size of micelles in the aqueous phase, which in turn influences the rate of particle nucleation. An increase in surfactant concentration generally leads to a higher number of smaller polymer particles, which can accelerate the polymerization rate. researchgate.net

The structure of the surfactant also plays a role. For instance, the length of the poly(ethyleneoxy) chain in the surfactant molecule is critical for the stability of certain polymer latexes. google.com Research has shown that surfactants with an optimal number of ethylene (B1197577) oxide units can produce stable, low-viscosity latexes with good mechanical stability and shelf life. google.com Conversely, an inappropriate chain length can lead to coagulation during polymerization. google.com The use of a mixture of sodium polystyrene sulfonate and an anionic surfactant like sodium dodecyl sulfate (B86663) has been shown to produce stable latexes with larger particle sizes and higher polymerization rates compared to using the anionic surfactant alone. researchgate.net

Formulation of High Solids Polymer Emulsions

High solids content polymer emulsions are desirable in many applications as they reduce transportation and storage costs and can lead to improved film properties. researchgate.net However, formulating stable high solids emulsions is challenging due to the increased viscosity and higher probability of particle agglomeration. researchgate.net this compound has been investigated for its utility in producing such emulsions.

The ability to create stable, high solids content vinyl acetate emulsions is a notable application. google.com The selection of the appropriate surfactant is critical, as demonstrated by the successful formation of stable 55% and 62% solids vinyl acetate emulsions using a sulfonate of a nonylphenol ethoxylate with a specific polyethoxy chain length. google.com In contrast, a similar surfactant with a shorter chain led to coagulation. google.com The viscosity of these high solids emulsions is highly sensitive to the polymer concentration and the particle size distribution. researchgate.net

| Polymer System | Role of this compound | Key Findings | Reference |

| All-acrylic, styrene (B11656) copolymers, vinyl acetate copolymers, SBR, ABS | Primary emulsifier | Forms highly stable polymer emulsions over a broad pH range; effective at low concentrations. | google.com |

| Vinyl Acetate | Emulsifier for high solids emulsions | The length of the polyethoxy chain is critical for latex stability; optimal chain length leads to stable, low-viscosity emulsions. | google.com |

| Styrene | Co-emulsifier with sodium polystyrene sulfonate | Results in stable latexes with larger particle sizes and higher polymerization rates. | researchgate.net |

Enhanced Oil Recovery (EOR) Research

Enhanced oil recovery encompasses various techniques designed to increase the amount of crude oil that can be extracted from an oil field after primary and secondary recovery methods have been exhausted. Chemical EOR, particularly surfactant flooding, is a prominent method where surfactants are injected into the reservoir to mobilize trapped oil. mdpi.comnih.gov

Interfacial Tension Reduction in Oil-Water-Rock Systems

A key mechanism in chemical EOR is the reduction of interfacial tension (IFT) between the crude oil and the injection water. mdpi.comnih.gov High IFT is a primary cause of oil being trapped in the porous rock of a reservoir due to capillary forces. By significantly lowering the IFT, surfactants like this compound reduce these capillary forces, allowing the trapped oil to be mobilized. mdpi.comnih.gov

Studies have shown that alkylaryl sulfonate surfactants can dramatically lower the surface tension of their aqueous solutions. mdpi.comnih.gov The effectiveness of IFT reduction is influenced by factors such as temperature, salinity, and the specific composition of the surfactant. mdpi.comnih.gov Research indicates that an increase in both temperature and salinity can lead to a reduction in surface tension and the critical micelle concentration (CMC), which is the concentration at which surfactants begin to form micelles. mdpi.comnih.gov The goal is often to achieve ultra-low IFT, typically in the range of 10⁻³ mN/m, to effectively displace the trapped oil. researchgate.net

| System | Effect of this compound | Influencing Factors | Reference |

| Oil-Water | Significant reduction in interfacial tension | Temperature, Salinity, Surfactant Concentration | mdpi.comnih.gov |

| Oil-Water-Rock | Reduces capillary forces, mobilizing trapped oil | Surfactant structure, interaction with reservoir rock | mdpi.comnih.govbohrium.com |

Mechanisms of Oil Mobilization and Displacement

The primary mechanism by which this compound facilitates oil mobilization is by increasing the capillary number, a dimensionless quantity that represents the ratio of viscous forces to capillary forces. mdpi.com By lowering the oil-water IFT, the capillary number increases, leading to a more favorable condition for oil displacement. mdpi.com

Beyond IFT reduction, another proposed mechanism for oil recovery, especially with low-concentration surfactant flooding, is micellar solubilization. bohrium.com In this process, the surfactant micelles in the aqueous solution encapsulate and solubilize the oil, aiding in its transport through the reservoir. bohrium.com Research has demonstrated that even without achieving ultra-low IFT, significant oil recovery can be obtained through micellar solubilization. bohrium.com Core flooding tests have shown that increasing the concentration of a naphthenic arylsulfonate surfactant leads to a linear increase in the oil recovery factor, even when the IFT is only moderately reduced. bohrium.com This suggests that micellar solubilization can be a significant contributor to enhanced oil recovery. bohrium.com

Biomedical and Pharmaceutical Research (Excluding Clinical Data)

In the realm of pharmaceutical research, this compound is investigated for its potential as a penetration enhancer in transdermal drug delivery systems. The primary barrier to the absorption of drugs through the skin is the stratum corneum, the outermost layer of the epidermis, which is composed of corneocytes embedded in a lipid-rich matrix. Surfactants like this compound can reversibly disrupt the highly ordered structure of this lipid matrix, thereby increasing the permeability of the skin to therapeutic agents.

The mechanism of permeation enhancement is multifaceted. Firstly, the surfactant molecules can insert themselves into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipids, leading to an increase in their fluidity. This more fluid state creates temporary hydrophilic channels or pores through which drug molecules can more easily pass. Secondly, the interaction of the surfactant with the intracellular keratin (B1170402) proteins within the corneocytes can lead to a further increase in skin permeability.

The effectiveness of a surfactant as a permeation enhancer is dependent on its concentration. At low concentrations, the surfactant monomers may penetrate the stratum corneum and increase its fluidity. As the concentration increases towards and beyond the critical micelle concentration (CMC), the formation of micelles in the vehicle can either enhance or retard drug permeation. If the drug is solubilized within the micelles, its partitioning into the stratum corneum may be reduced. However, the micelles can also act as a reservoir for the drug, maintaining a high concentration gradient at the skin surface, which is a key driving force for passive diffusion.

The table below outlines the proposed mechanisms by which this compound can enhance transdermal drug delivery.

| Mechanism | Description of Action |

| Lipid Bilayer Disruption | Insertion of surfactant monomers into the stratum corneum lipids, increasing their fluidity. |

| Interaction with Keratin | Alteration of the intracellular protein structure within the corneocytes. |

| Increased Drug Partitioning | Modification of the skin's barrier properties to favor the entry of the drug. |

| Micellar Action | Formation of micelles that can act as a drug reservoir or influence drug availability. |

The interaction of this compound with biological interfaces and macromolecules is a subject of significant research interest, particularly concerning its structural similarities to endogenous sulfated molecules like heparin. Heparin and heparan sulfate are glycosaminoglycans (GAGs) characterized by their high density of negative charges due to sulfate and carboxylate groups. These molecules play crucial roles in a vast array of biological processes through their interactions with a wide variety of proteins. nih.gov

The polyanionic nature of this compound, conferred by its sulfonate groups and the ether oxygens in its polyether chain, allows it to engage in electrostatic interactions with positively charged domains on the surfaces of proteins and other macromolecules. nih.gov These interactions are analogous to those observed between heparin and its binding proteins, which are often mediated by clusters of basic amino acid residues such as lysine (B10760008) and arginine. nih.gov

The polyether chain of the molecule can also participate in cation chelation. This ability to coordinate with metal cations present in biological fluids can influence the conformation of the sulfonate and its interaction with biological targets. nih.gov While direct binding studies of this compound with heparin-binding proteins are not extensively documented in publicly available literature, the fundamental principles of electrostatic and coordinate interactions suggest a potential for competitive binding or modulation of heparin-protein interactions. Such interactions could have implications for the biological activity of both the sulfonate and the macromolecules involved. Polysulfonated compounds are known to have been tested as GAG mimetics. nih.gov

The table below summarizes the potential modes of interaction between this compound and biological macromolecules.

| Interaction Mode | Description |

| Electrostatic Interactions | The negatively charged sulfonate groups interact with positively charged residues (e.g., lysine, arginine) on macromolecules. nih.gov |

| Cation Chelation | The polyether chain can coordinate with metal cations, potentially modulating the molecule's conformation and binding properties. nih.gov |

| Hydrophobic Interactions | The alkylaryl group can engage in hydrophobic interactions with non-polar regions of macromolecules. |

| Competitive Binding | Potential to compete with heparin and heparan sulfate for binding sites on proteins due to structural and charge similarities. nih.govnih.gov |

Micellar catalysis has emerged as a valuable tool in green chemistry and organic synthesis, and surfactants like this compound are at the forefront of this research. In aqueous solutions, at concentrations above the CMC, surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core, formed by the alkylaryl groups, and a hydrophilic shell, composed of the polyether sulfonate head groups. This micro-heterogeneous environment can significantly influence the rates and selectivity of organic reactions. nih.gov

For reactions involving non-polar reactants in an aqueous medium, the hydrophobic core of the micelles can act as a micro-reactor, solubilizing the reactants and bringing them into close proximity, thereby increasing the effective concentration and accelerating the reaction rate. The interface between the hydrophobic core and the hydrophilic corona, known as the Stern layer, is often the site of catalytic activity, particularly for reactions involving both polar and non-polar species.

In the context of drug synthesis, micellar catalysis offers several advantages. It can enable reactions to be carried out in water instead of volatile organic solvents, aligning with the principles of green chemistry. Furthermore, the unique environment within the micelle can lead to enhanced reaction rates, improved yields, and in some cases, altered regioselectivity or stereoselectivity compared to the same reaction in a bulk solvent. For instance, the synthesis of various sulfonate-containing compounds has been shown to be intensified through the use of micellar catalysis. researchgate.net The application of micelles in drug delivery is also being explored to minimize drug degradation and increase bioavailability. nih.gov

The table below details the key aspects of micellar catalysis by this compound in the context of organic synthesis.

| Aspect of Micellar Catalysis | Description |

| Reactant Solubilization | The hydrophobic core of the micelles solubilizes non-polar reactants in aqueous media. nih.gov |

| Concentration Effect | Reactants are concentrated within the small volume of the micelles, increasing collision frequency. |

| Transition State Stabilization | The micellar environment can stabilize the transition state of a reaction, lowering the activation energy. |

| Green Chemistry | Enables reactions in aqueous media, reducing the need for organic solvents. nih.gov |

Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopy offers a powerful lens to probe the molecular environment and quantify the effects of sodium alkylarylpolyether sulfonate on other components in a solution.

Infrared Spectroscopy for Interaction Analysis

Infrared (IR) spectroscopy is a valuable tool for analyzing the molecular interactions involving sodium alkylarylpolyether sulfonates. By monitoring shifts in the characteristic vibrational frequencies of chemical bonds, researchers can deduce information about the interactions between the surfactant and other molecules, such as polymers or oil phases. For instance, in studies of surfactant-polymer systems for enhanced oil recovery, Fourier Transform Infrared (FTIR) spectroscopy can be employed to understand the interactions. The characteristic peaks of the sulfonate group (S=O), typically observed around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹, can provide evidence of successful synthesis or interaction with other components. researchgate.net A broad signal around 3455 cm⁻¹ is indicative of the hydrophilic nature of the molecule. researchgate.net Changes in the position and intensity of these and other peaks, such as those corresponding to the C-H bonds of the alkyl chain or the ether linkages, can signify the formation of complexes or other intermolecular associations.

UV-Vis Spectroscopy for Solubilization Quantification

UV-Vis spectroscopy is a widely used method to quantify the solubilization capacity of surfactants like this compound. This technique is particularly useful for determining the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles. The aromatic aryl group within the this compound structure provides a chromophore that absorbs ultraviolet light. In aqueous solutions of similar surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS), strong absorption bands can be observed, for example, around 194 nm and 225 nm, with a weaker band at approximately 260 nm. researchgate.net

The solubilization of a hydrophobic substance (a chromophoric probe) that is otherwise insoluble in the aqueous medium can be monitored by measuring the increase in its absorbance as a function of surfactant concentration. Below the CMC, the absorbance of the probe is negligible. As the surfactant concentration reaches and exceeds the CMC, micelles form and encapsulate the hydrophobic probe, leading to a sharp increase in its absorbance. By plotting absorbance versus surfactant concentration, the CMC can be identified as the point where a distinct change in the slope of the plot occurs. This allows for a quantitative assessment of the surfactant's efficiency in solubilizing hydrophobic compounds.

Scattering Techniques

Scattering techniques are indispensable for characterizing the size, shape, and interactions of the colloidal structures formed by this compound.

Small Angle Neutron Scattering (SANS) for Micellar Structure

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the structure of micelles in solution. ias.ac.in SANS experiments involve scattering a beam of neutrons from the sample and measuring the intensity of the scattered neutrons at very small angles. ias.ac.in This provides information on the size, shape, and aggregation number of the micelles on a length scale typically ranging from 1 to 100 nanometers. iaea.org For surfactants like this compound, SANS can reveal whether the micelles are spherical, ellipsoidal, or cylindrical. ias.ac.in

In studies of similar anionic surfactants, SANS data has indicated the formation of ellipsoidal micelles. researchgate.net The analysis of the scattering pattern, often with the aid of modeling, can provide detailed structural parameters. The use of deuterated solvents like heavy water (D₂O) enhances the contrast between the hydrocarbon core of the micelle and the solvent, making the technique particularly effective. researchgate.net By fitting the SANS data to theoretical models, such as those for interacting ellipsoidal particles, quantitative information about the micellar dimensions and the interactions between them can be extracted. researchgate.net

Table 1: Illustrative SANS Structural Parameters for Anionic Surfactant Micelles

| Parameter | Description | Illustrative Value |

|---|---|---|

| Aggregation Number (N_agg) | The average number of surfactant molecules per micelle. | 50 - 150 |

| Micellar Core Radius | The radius of the hydrophobic core of the micelle. | 1.5 - 2.5 nm |

| Fractional Charge (α) | The effective degree of ionization of the micelle. | 0.2 - 0.4 |

Note: These are representative values for anionic surfactants and can vary based on specific molecular structure, concentration, temperature, and salinity.

Microscopic and Imaging Techniques

Direct visualization techniques provide unparalleled insight into the morphology and organization of surfactant aggregates.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Micellar Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a state-of-the-art imaging technique for visualizing the morphology of surfactant assemblies in their native, solution state. nih.gov The method involves rapidly freezing a thin film of the sample solution, vitrifying the water and trapping the micelles in a state that is representative of their structure in solution. nih.gov This avoids artifacts that can be caused by drying or staining methods. nih.gov

Cryo-TEM allows for the direct observation of the shape and size distribution of this compound micelles. nih.gov Researchers can distinguish between different morphologies, such as spherical micelles, worm-like or cylindrical micelles, and vesicles. nih.govrsc.org For example, in studies of various surfactant systems, cryo-TEM has been used to visualize the transition from spherical to thread-like micelles or the formation of lamellar structures. rsc.org The resulting images can show the dense hydrophobic cores of the micelles surrounded by the fainter, hydrated polyether and sulfonate head groups. researchgate.net Image analysis can provide quantitative data on micellar dimensions and their population distribution. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium dodecylbenzene sulfonate (SDBS) |

Scanning Electron Microscopy (SEM) for Surface Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the context of surfactants like this compound, SEM is utilized to observe the effects of the surfactant on the surfaces of substrates. For instance, in studies involving the adsorption of surfactants onto solid materials, SEM can provide direct visual evidence of how the surfactant modifies the surface topography.

In research on related compounds like sodium alkane sulfonate (SAS), SEM has been used to observe the microscopic morphology of friction surfaces. mdpi.com This analysis helps in understanding how the surfactant film forms and alters the surface characteristics at a micro-level. mdpi.com For this compound, SEM could be applied to analyze its distribution and film-forming properties on various surfaces, such as minerals in enhanced oil recovery studies or textiles in industrial cleaning applications. This provides crucial insights into the mechanisms of action, such as how it creates a barrier on metal surfaces or alters the texture of a substrate. mdpi.com

Electrochemistry and Conductometry

Electrochemistry and conductometry offer valuable methods for characterizing the behavior of ionic surfactants like this compound in solution.

Conductometric Titration for Adsorption and CMC Determination

Conductometric titration is a fundamental technique used to determine the Critical Micelle Concentration (CMC) of ionic surfactants. uniba.sk The CMC is a key characteristic defined as the concentration above which surfactant molecules aggregate to form micelles. wikipedia.org The principle behind this method is based on the change in the electrical conductivity of the surfactant solution as its concentration varies. tau.ac.il

The adsorption behavior of surfactants on solid surfaces can also be investigated using conductometry, by measuring the change in surfactant concentration in the solution before and after exposure to the solid material. columbia.edu

Below is a table of CMC values for various anionic surfactants, determined by methods including conductometry, to provide context.

| Surfactant | CMC (mM) | Method/Conditions |

| Sodium Dodecyl Sulfate (B86663) (SDS) | 8.1 | Pressure-Driven Flow |

| Sodium Caprylate | 300 | Pressure-Driven Flow |

| Sodium Decanoate | 86 | Pressure-Driven Flow |

| Sodium Laurate | 30 | Pressure-Driven Flow |

| Sodium Dodecyl Sulfate (SDS) | 8x10⁻³ mol/L | Standard (25 °C, water) |

This table is generated based on data from multiple sources. wikipedia.orgnih.gov

Zeta Potential Measurements for Electrokinetic Properties

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical parameter for understanding the stability of colloidal dispersions. nih.gov For an anionic surfactant like this compound, its adsorption onto particles suspended in a liquid will alter their surface charge and, consequently, their zeta potential.

The sulfonate groups (SO₃⁻) in the surfactant molecule impart a negative charge. researchgate.net When these molecules adsorb onto a positively or neutrally charged surface, they make the surface more negative, increasing the electrostatic repulsion between particles and potentially enhancing the stability of the suspension. Conversely, their interaction with negatively charged surfaces can be influenced by factors like pH and the presence of multivalent cations. nih.gov

Zeta potential measurements are typically conducted as a function of pH or surfactant concentration. For example, the adsorption of anionic polystyrene sulfonate on zirconia (ZrO₂) particles has been shown to shift the isoelectric point (the pH at which the zeta potential is zero) to lower pH values. researchgate.net This indicates that the surfactant makes the surface more negative across a wider pH range. researchgate.net Such measurements are crucial for applications where interfacial properties are key, such as in the formulation of stable emulsions and suspensions. nih.govnih.gov

The following table illustrates the effect of an anionic additive on the zeta potential and isoelectric point (IEP) of a metal oxide suspension.

| Additive Concentration (dwb%) | Isoelectric Point (pH) |

| 0 (None) | ~9.5 |

| 0.11 | 6.0 |

| 0.20 | 4.4 |

| 0.34 | 2.9 |

This table is based on data for polystyrene sulfonate on ZrO₂ and demonstrates a typical trend. researchgate.net

Chromatographic and Mass Spectrometry Methods

Gas Chromatography/Mass Spectrometry (GC/MS) for Environmental Tracing

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a highly sensitive and specific analytical technique used for the separation, identification, and quantification of chemical compounds. While effective for volatile substances, the analysis of low-volatility, polar compounds like this compound by GC/MS presents challenges. researchgate.net